![molecular formula C21H27N3O2S2 B4281826 N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4281826.png)
N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea
Overview
Description
N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea, also known as DMTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMTU is a thiourea derivative that has shown promise as an antioxidant and a scavenger of reactive nitrogen species.
Mechanism of Action
N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea acts as an antioxidant and a scavenger of reactive nitrogen species by reacting with free radicals and peroxynitrite. It can also inhibit the activity of enzymes such as xanthine oxidase and NADPH oxidase, which are involved in the production of reactive oxygen species. N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea can also regulate the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in cells, which can lead to a reduction in cell death and tissue damage. N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Additionally, N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea can reduce the growth of cancer cells and enhance the efficacy of chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea in lab experiments is its stability and solubility in water. N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is also relatively easy to synthesize and purify. However, one limitation of using N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is its potential toxicity at high concentrations. Careful dosing and monitoring of cells or animals are required to avoid any adverse effects.
Future Directions
For research on N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea include exploring its potential applications in the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are also needed to investigate the optimal dosing and administration of N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea and its potential toxicity at high concentrations. Additionally, the development of new analogs of N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea with improved properties and efficacy is an area of active research.
Scientific Research Applications
N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant properties and can scavenge reactive nitrogen species such as peroxynitrite. N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has also been shown to have anti-inflammatory properties and can reduce oxidative stress in cells. These properties make N-(2,4-dimethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea a promising candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2/c1-15-10-12-24(13-11-15)28(25,26)19-7-5-18(6-8-19)22-21(27)23-20-9-4-16(2)14-17(20)3/h4-9,14-15H,10-13H2,1-3H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJLAGJPVWMGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.